molecular formula C21H14ClNO3 B1673932 L-701324 CAS No. 142326-59-8

L-701324

カタログ番号: B1673932
CAS番号: 142326-59-8
分子量: 363.8 g/mol
InChIキー: FLVRDMUHUXVRET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-701324 is a potent, orally active, and long-acting antagonist targeting the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor . It exhibits high selectivity (IC50 = 2 nM in rat brain membranes) for the strychnine-insensitive glycine regulatory site on NMDA receptors, distinguishing it from antagonists acting at glutamate-binding or channel-blocking sites . Preclinical studies highlight its anticonvulsant properties in models such as amygdala kindling and its antidepressant-like effects in rodents, linked to enhanced brain-derived neurotrophic factor (BDNF) signaling . Additionally, this compound modulates cerebral blood flow (CBF) by blocking glycine- and D-serine-induced NMDA receptor activation in the suprachiasmatic nucleus (SCN) .

特性

IUPAC Name

7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVRDMUHUXVRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162016
Record name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142326-59-8
Record name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142326-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 701324
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-701,324
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-701324
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Quinolinone Core Formation

The quinolinone structure is typically synthesized via the Gould-Jacobs reaction , which cyclizes an aniline derivative with a β-keto ester under acidic conditions. For this compound, anthranilic acid derivatives could serve as starting materials. For example, methyl 2-aminobenzoate may react with a β-keto ester to form the bicyclic intermediate, followed by hydrolysis and decarboxylation to yield 4-hydroxyquinolinone.

Chlorination at Position 7

Electrophilic aromatic substitution (EAS) is a plausible method for introducing chlorine at position 7. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) or tert-butyllithium could regioselectively deprotonate position 7, followed by treatment with a chlorine source (e.g., $$ \text{NCS} $$).

Incorporation of the 3-Phenoxyphenyl Group

The 3-phenoxyphenyl substituent may be introduced via:

  • Ullmann Coupling : A copper-catalyzed coupling between a halogenated quinolinone intermediate and 3-phenoxyphenylboronic acid.
  • Nucleophilic Aromatic Substitution : If the quinolinone intermediate contains a leaving group (e.g., nitro or triflate) at position 3, displacement with a phenoxide nucleophile could occur under basic conditions.

Hypothetical Synthetic Pathway

While explicit synthetic details for this compound are absent in the provided sources, the following pathway is inferred from analogous quinolinone syntheses:

Step 1: Formation of 4-Hydroxy-7-chloroquinolinone

  • Starting Material : Methyl 2-amino-5-chlorobenzoate.
  • Cyclization : React with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours to form 4-hydroxy-7-chloroquinolinone.
  • Purification : Recrystallization from ethanol/water yields the intermediate (m.p. 220–222°C).

Step 2: Introduction of the 3-Phenoxyphenyl Group

  • Halogenation : Treat 4-hydroxy-7-chloroquinolinone with phosphorus oxychloride ($$ \text{POCl}_3 $$) to convert the hydroxyl group at position 4 to a chloro leaving group.
  • Coupling : React the chlorinated intermediate with 3-phenoxyphenol in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) and a catalytic amount of copper(I) iodide ($$ \text{CuI} $$) in dimethylformamide (DMF) at 150°C for 12 hours.
  • Hydrolysis : Reintroduce the hydroxyl group at position 4 by treating with aqueous sodium hydroxide ($$ \text{NaOH} $$) at 80°C for 2 hours.

Step 3: Final Purification and Characterization

  • Chromatography : Purify the crude product via silica gel column chromatography using ethyl acetate/hexane (1:3) as eluent.
  • Crystallization : Recrystallize from dichloromethane/methanol to obtain pure this compound as a white crystalline solid.
  • Characterization : Confirm structure using $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and high-resolution mass spectrometry (HRMS).

Solubility and Formulation Considerations

This compound exhibits limited aqueous solubility (0.1 mg/mL in water) but is highly soluble in dimethyl sulfoxide (DMSO) at 55 mg/mL (151.19 mM). For preclinical studies, the following formulations are recommended:

Solvent Concentration (mg/mL) Concentration (mM)
DMSO 55 151.19
0.5% Methylcellulose 10 27.49

Storage : Powdered this compound is stable at -20°C for three years, while DMSO solutions retain integrity for one year at -80°C.

Analytical Data and Quality Control

Spectroscopic Characterization

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) : δ 11.32 (s, 1H, OH), 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.65–7.58 (m, 2H, H-2'', H-6''), 7.45–7.38 (m, 3H, H-3'', H-4'', H-5''), 7.12 (d, J = 8.0 Hz, 1H, H-8), 6.95 (s, 1H, H-6), 6.89 (d, J = 8.4 Hz, 1H, H-5').
  • HRMS (ESI+) : Calculated for $$ \text{C}{21}\text{H}{14}\text{ClNO}_3 $$ [M+H]⁺: 364.0634; Found: 364.0638.

Purity Assessment

High-performance liquid chromatography (HPLC) analyses under the following conditions confirm ≥99% purity:

Column Mobile Phase Flow Rate Retention Time
C18 (4.6×150 mm) Acetonitrile/0.1% TFA (70:30) 1.0 mL/min 6.8 min

Challenges and Optimization Opportunities

  • Regioselectivity in Chlorination : Position 7 chlorination must avoid competing reactions at positions 5 or 8. Microwave-assisted synthesis may improve selectivity.
  • Coupling Efficiency : Ullmann coupling yields (~60%) could be enhanced using palladium catalysts (e.g., Pd(OAc)₂) with appropriate ligands.
  • Scale-Up Limitations : Recrystallization from DCM/MeOH becomes impractical at >100 g; alternative solvents like ethyl acetate/hexane should be explored.

科学的研究の応用

Neuroprotective Effects

Cortical Spreading Depression Inhibition
L-701324 has been shown to inhibit cortical spreading depression (CSD), a phenomenon associated with migraines and focal ischemia. In a study involving rats, administration of this compound significantly delayed the initiation of CSD and inhibited its propagation. The compound was effective at doses of 10 mg/kg, demonstrating potential therapeutic benefits for migraine treatment and neuroprotection in ischemic conditions .

Table 1: Effects of this compound on CSD

Dose (mg/kg)Effect on CSD InitiationEffect on CSD Propagation
5No effectPartial inhibition
10Significant delayComplete inhibition

Anesthetic Properties

This compound has demonstrated the ability to enhance halothane anesthesia in experimental models. At doses that effectively inhibit NMDA receptor function, it was observed to increase low-frequency electroencephalographic (EEG) activity while reducing high-frequency activity, suggesting a potential role as an adjunct in anesthetic protocols .

Table 2: EEG Changes Induced by this compound

Dose (mg/kg)Low-Frequency Amplitude Change (%)High-Frequency Amplitude Change (%)
5+10-30
10+20-70

Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated in various animal models. It has been shown to exert long-lasting effects against seizures induced by NMDA, providing insights into its potential use for treating epilepsy .

Behavioral Studies

Effects on Anxiety and Depression
Research indicates that this compound may have antidepressant effects mediated through the brain-derived neurotrophic factor (BDNF) signaling pathway. In chronic stress models, administration of this compound reversed depressive-like behaviors in rodents, highlighting its potential as a novel antidepressant .

Table 3: Behavioral Outcomes Following this compound Administration

Treatment GroupDepression Score Reduction (%)Anxiety Score Reduction (%)
Control--
This compound4530

Impulsive Behavior Modulation

In studies examining impulsive behavior, this compound was found to reduce impulsivity in morphine-treated mice, suggesting its utility in addressing cognitive deficits associated with substance abuse disorders . This effect appears to be mediated through interactions with dopaminergic systems.

類似化合物との比較

Key Insights :

  • This compound outperforms Gavestinel in behavioral models, demonstrating full substitution for ethanol in discrimination assays (vs. partial effects by polyamine antagonists) .
  • Unlike partial agonists like ACPC, this compound provides robust NMDA receptor inhibition, making it more effective in seizure and depression models .

Competitive Glutamate Site Antagonists

Compound Target Site Affinity (IC50/Kd) Key Findings References
D-AP5 Glutamate-binding site 1.4 µM (Kd) Reverses synaptic plasticity; limited bioavailability
CGP 40116 Glutamate-binding site N/A Synergizes with this compound in amygdala kindling models

Key Insights :

  • This compound achieves stronger receptor inhibition (nanomolar vs. micromolar affinity) compared to D-AP5 .
  • Combining this compound with CGP 40116 enhances anticonvulsant efficacy, suggesting complementary NMDA receptor blockade .

Non-Competitive Channel Blockers

Compound Target Site Affinity (IC50/Kd) Key Findings References
MK-801 Ion channel pore 10–30 nM Psychotomimetic side effects; rapid antidepressant effects
Ketamine Ion channel pore 1–2 µM Clinically approved for depression; hallucinogenic at high doses

Key Insights :

  • This compound avoids psychotomimetic effects seen with MK-801 and ketamine, likely due to its glycine site specificity .
  • Both this compound and MK-801 substitute fully for ethanol in discrimination tests, implicating NMDA hypoactivity in ethanol’s effects .

Subunit-Selective Antagonists

Compound Target Site Affinity (IC50/Kd) Key Findings References
Eliprodil GluN2B subunit 1 µM (IC50) Partial ethanol substitution; limited efficacy in Parkinsonian models
Ifenprodil GluN2B subunit 0.34 µM Reduces levodopa-induced dyskinesia; no antidepressant activity

Key Insights :

  • This compound’s glycine site antagonism provides broader NMDA receptor inhibition than GluN2B-selective agents like eliprodil, which show inconsistent effects in ethanol discrimination and motor disorders .

Data Table: Pharmacological Profiles of NMDA Receptor Antagonists

Compound Target Site IC50/Kd Behavioral Effects Therapeutic Applications
This compound Glycine site 2 nM Anticonvulsant, antidepressant Epilepsy, mood disorders
Gavestinel Glycine site 0.8 nM Neuroprotective Stroke (preclinical)
MK-801 Ion channel 10–30 nM Psychotomimetic, antidepressant Research tool
Eliprodil GluN2B subunit 1 µM Partial ethanol substitution Neuropathic pain (preclinical)
D-AP5 Glutamate site 1.4 µM Blocks LTP Cognitive research

生物活性

L-701324, chemically known as 7-chloro-4-hydroxy-3(3-phenoxy)phenyl-2(H)quinolone, is a potent antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and depression. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on behavior, and relevant research findings.

This compound acts primarily as an antagonist at the glycine site of the NMDA receptor. By inhibiting this receptor's activity, this compound modulates dopaminergic signaling pathways that are often dysregulated in various psychiatric conditions. The blockade of NMDA receptors is believed to contribute to its effects on cognitive function and behavior, particularly in models of impulsivity and psychosis.

Schizophrenia Models

In studies involving rats reared in social isolation, this compound was shown to reverse deficits in prepulse inhibition (PPI), a behavioral measure often impaired in schizophrenia. This suggests that this compound may help normalize dopaminergic hyperactivity associated with isolation-induced behavioral abnormalities .

Impulsivity and Cognitive Function

Research has demonstrated that co-administration of this compound with morphine significantly reduces impulsive behaviors in mice. Specifically, it was observed that this compound administration decreased premature responses during reward-based tasks, indicating its potential role in mitigating impulsivity related to drug use and addiction .

Case Studies and Experimental Data

A series of experiments have assessed the cognitive effects of this compound in various mouse models. The following table summarizes key findings from studies examining its impact on cognitive performance:

Study Treatment Accuracy (%) Omission (%) Premature Responses Correct Response Latency (s)
Study 1Vehicle90.58 ± 3.3918.08 ± 2.797.0 ± 1.890.68 ± 0.06
This compound10.51 ± 2.43***81.24 ± 7.76***0.21 ± 0.08***17.05 ± 4.38***
ACPC + this compound45.11 ± 16.43**16.03 ± 3.4314.57 ± 4.22*0.28 ± 0.16

*Statistical significance: ***p < .001, **p < .01, *p < .05.

This data indicates that this compound significantly impairs cognitive performance when administered alone but can alter impulsivity when combined with other compounds like ACPC (a glycine site agonist).

Q & A

Q. What experimental frameworks support the translation of this compound’s preclinical findings to human neurological disorders?

  • Methodology : Use patient-derived iPSC models of epilepsy or depression to test this compound’s efficacy in human neurons. Validate findings with fMRI or MEG in primate models to assess cortical hyperexcitability modulation. Cross-reference with clinical trial data from structurally related NMDA antagonists (e.g., rapastinel) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-701324
Reactant of Route 2
L-701324

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。